molecular formula C6H11N3S B015482 5-tert-Butyl-1,3,4-thiadiazol-2-amine CAS No. 39222-73-6

5-tert-Butyl-1,3,4-thiadiazol-2-amine

Cat. No. B015482
Key on ui cas rn: 39222-73-6
M. Wt: 157.24 g/mol
InChI Key: ICXDPEFCLDSXLI-UHFFFAOYSA-N
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Patent
US08455477B2

Procedure details

To a solution of pivalic acid (85.1 g, 0.833 mol) in concentrated sulfuric acid (280 ml) was slowly added hydrazinecarbothioamide (76.0 g, 0.833 mol) such that the internal temperature was maintained at 0-4° C. After addition was complete, the resulting mixture was heated to 80° C. and monitored by TLC. After the reaction was complete, the resulting yellow solution was cooled to room temperature, poured into ice, and then adjusted the pH to 7 by the addition of aqueous ammonium hydroxide. The resulting precipitate was filtered to obtain 5-tert-butyl-1,3,4-thiadiazol-2-amine which was used directly without purification.
Quantity
85.1 g
Type
reactant
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
280 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[C:2]([CH3:5])([CH3:4])[CH3:3].[NH:8]([C:10](=[S:12])[NH2:11])[NH2:9].[OH-].[NH4+]>S(=O)(=O)(O)O>[C:2]([C:1]1[S:12][C:10]([NH2:11])=[N:8][N:9]=1)([CH3:5])([CH3:4])[CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
85.1 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)O
Step Two
Name
Quantity
76 g
Type
reactant
Smiles
N(N)C(N)=S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Four
Name
Quantity
280 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2 (± 2) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated to 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
the resulting yellow solution was cooled to room temperature
ADDITION
Type
ADDITION
Details
poured into ice
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=NN=C(S1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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